molecular formula C5H6N2O4 B1674152 Ibotenic acid CAS No. 2552-55-8

Ibotenic acid

Cat. No. B1674152
CAS RN: 2552-55-8
M. Wt: 158.11 g/mol
InChI Key: IRJCBFDCFXCWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ibotenic acid, also referred to as ibotenate, is a chemical compound and psychoactive drug that occurs naturally in Amanita muscaria and related species of mushrooms typically found in the temperate and boreal regions of the northern hemisphere . It is a conformationally-restricted analogue of the neurotransmitter glutamate, and due to its structural similarity to this neurotransmitter, acts as a non-selective glutamate receptor agonist . Ibotenic acid can be a powerful neurotoxin in high doses .


Synthesis Analysis

Ibotenic acid was originally isolated from Amanita ibotengutake in Japan . A new synthesis of the excitotoxic natural product Ibotenic acid is described. Benzylation of 3-hydroxy-5-methylisoxazole yielded 3-benzyloxy-5-methylisoxazole and the isomeric isoxazol-3 (2 H)-one .


Molecular Structure Analysis

The molecular formula of Ibotenic acid is C5H6N2O4 . The IUPAC name is 2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid . The InChI is InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10) .


Chemical Reactions Analysis

Ibotenic acid can be converted to muscimol involving treatment of related amino acid ibotenic acid with tritiated water in dimethyl sulfoxide at ambient temperature .


Physical And Chemical Properties Analysis

Ibotenic acid is a non-proteinogenic alpha-amino acid . It has a role as a neurotoxin . The molecular weight of Ibotenic acid is 158.11 g/mol .

Scientific Research Applications

1. Neuroscience and Neurological Research

Ibotenic acid is commonly used in neuroscience research due to its ability to induce selective neuronal destruction. For example, Wenk et al. (2004) utilized ibotenic acid to selectively reduce choline acetyltransferase in the frontal neocortex, sparing the hippocampus, to study the effects on cognitive function (Wenk, Cribbs, & McCall, 2004). Similarly, Mavanji et al. (2004) used ibotenic acid in a study demonstrating the critical role of pontine-wave generator cells in REM sleep-dependent memory processing (Mavanji, Ulloor, Saha, & Datta, 2004).

2. Alzheimer's Disease Research

Ibotenic acid's excitotoxic properties make it useful in Alzheimer's disease research. Ji et al. (2009) investigated the protective effects of Gossypium herbaceam extracts against ibotenic acid-induced excitotoxicity in rat hippocampus, relevant to Alzheimer's disease (Ji, Li, Aisa, Yang, Dong, Liu, Wang, Hao, Zhu, & Zuo, 2009). Additionally, Lee et al. (2012) explored the use of human neural stem cells genetically modified to express nerve growth factor in ameliorating cognitive dysfunction induced by ibotenic acid in an Alzheimer's disease model (Lee, Lim, Park, Kim, Ko, & Kim, 2012).

3. Toxicology and Pharmacology

In toxicology, the effects of ibotenic acid have been studied in various contexts. Xu et al. (2020) developed a method to determine ibotenic acid in plasma, contributing to the understanding of its pharmacokinetics and toxicology (Xu, Zhang, Huang, Han, & Chen, 2020). Størmer et al. (2004) investigated the content of ibotenic acid in Amanita muscaria, providing insights into its natural occurrence and potential toxic effects (Størmer, Janák, & Koller, 2004).

4. Behavioral and Memory Studies

Ibotenic acid is also usedin behavioral and memory studies. Clark et al. (2000) and (2001) demonstrated the impact of ibotenic acid-induced hippocampal damage on recognition memory in rats, highlighting its role in memory processing (Clark, West, Zola, & Squire, 2000), (Clark, Zola, & Squire, 2001). Hosseini et al. (2013) explored how treadmill running affects passive avoidance learning in a rat model of Alzheimer's disease induced by ibotenic acid (Hosseini, Alaei, Reisi, & Radahmadi, 2013).

5. Comparative Biology and Ecology

In the field of comparative biology and ecology, Tuno et al. (2007) studied the tolerance of different Drosophila species to ibotenic acid, providing insights into ecological interactions between these insects and mushrooms containing the compound (Tuno, Takahashi, Yamashita, Osawa, & Tanaka, 2007).

6. Neuropharmacology

In neuropharmacology, Hermit et al. (2004) compared the activity of ibotenic acid and thioibotenic acid at metabotropic glutamate receptors, revealing subtle differences in their pharmacological profiles (Hermit, Greenwood, Nielsen, Bunch, Jørgensen, Vestergaard, Stensbøl, Sánchez, Krogsgaard‐Larsen, Madsen, & Bräuner‐Osborne, 2004).

Safety And Hazards

Ibotenic acid is a powerful neurotoxin that is used as a brain-lesioning agent and has shown to be highly neurotoxic when injected directly into the brains of mice and rats . It is recommended to wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, avoid dust formation, use only under a chemical fume hood, do not breathe (dust, vapor, mist, gas), and do not ingest .

Future Directions

The surprising simplicity of the method of conversion of ibotenic acid to muscimol prompts the question of exactly how, when, and where tritium is installed in the muscimol framework . This could be a potential area for future research.

properties

IUPAC Name

2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJCBFDCFXCWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ONC1=O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893771
Record name alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibotenic acid

CAS RN

2552-55-8, 60573-88-8
Record name (±)-Ibotenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2552-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibotenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002552558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibotenic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ibotenic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBOTENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AS82FRSI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ibotenic acid
Reactant of Route 2
Ibotenic acid
Reactant of Route 3
Ibotenic acid
Reactant of Route 4
Ibotenic acid
Reactant of Route 5
Ibotenic acid
Reactant of Route 6
Ibotenic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.